Diethyl 5,5'-sulfanediyldipentanoate
Description
Diethyl 5,5'-sulfanediyldipentanoate is an organosulfur compound characterized by a central sulfur atom (sulfanediyldi group) linking two pentanoate ethyl ester chains. Its structure features ester functionalities at both termini and a sulfide (-S-) bridge, distinguishing it from sulfones (sulfonyl, -SO₂-) or sulfonates (-SO₃⁻).
The sulfide group in this compound may influence its redox behavior, solubility, and intermolecular interactions (e.g., hydrogen bonding or hydrophobic effects). Ethyl ester groups likely enhance lipophilicity, affecting membrane permeability and bioavailability. Applications could span medicinal chemistry (e.g., anticonvulsant or antimicrobial agents) or material science, depending on functional group interactions .
Properties
CAS No. |
56358-05-5 |
|---|---|
Molecular Formula |
C14H26O4S |
Molecular Weight |
290.42 g/mol |
IUPAC Name |
ethyl 5-(5-ethoxy-5-oxopentyl)sulfanylpentanoate |
InChI |
InChI=1S/C14H26O4S/c1-3-17-13(15)9-5-7-11-19-12-8-6-10-14(16)18-4-2/h3-12H2,1-2H3 |
InChI Key |
SLXFFDVSMOOSRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCSCCCCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 5,5’-sulfanediyldipentanoate can be synthesized through the esterification of 5,5’-sulfanediyldipentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion. The general reaction scheme is as follows:
5,5’-sulfanediyldipentanoic acid+2ethanolsulfuric acidDiethyl 5,5’-sulfanediyldipentanoate+2water
Industrial Production Methods
In an industrial setting, the production of diethyl 5,5’-sulfanediyldipentanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help remove water from the reaction mixture, shifting the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5,5’-sulfanediyldipentanoate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Diols.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
Diethyl 5,5’-sulfanediyldipentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 5,5’-sulfanediyldipentanoate involves its interaction with molecular targets through its ester and sulfur functional groups. The sulfur atom can participate in redox reactions, while the ester groups can undergo hydrolysis or transesterification. These interactions can modulate biochemical pathways and influence the compound’s biological activity.
Comparison with Similar Compounds
Structural Differences :
- Diethyl 5,5'-sulfanediyldipentanoate: Sulfide bridge (-S-) with ester termini.
- Hydantoin derivatives: Feature a hydantoin ring (imidazolidinedione) with substituents at the 5,5′ positions (e.g., methyl or phenyl groups) conjugated to peptides like Spinorphin .
Functional and Bioactive Differences :
- Anticonvulsant Activity: Hydantoin-Spinorphin conjugates demonstrated dose-dependent anticonvulsant effects in psychomotor seizure models. The hydantoin ring’s hydrogen-bonding capacity (via carbonyl groups) likely enhances receptor interactions . In contrast, the sulfide bridge in this compound may prioritize redox-modulating properties over direct receptor binding.
- Antimicrobial Potential: Hydantoin derivatives showed antibacterial activity, possibly due to peptide backbone interactions with microbial membranes. The ester-terminated sulfide compound might exhibit similar effects but with altered permeability due to higher lipophilicity .
Table 1: Key Comparison with Hydantoin Derivatives
| Parameter | This compound | 5,5′-Dimethylhydantoin-Spinorphin |
|---|---|---|
| Core Functional Group | Sulfide (-S-) | Hydantoin ring |
| Bioactivity | Potential redox/antimicrobial | Anticonvulsant, antibacterial |
| Solubility | Moderate (ester-dominated) | Variable (peptide-dependent) |
| Key Interaction Mechanism | Redox activity, lipophilicity | Hydrogen bonding, receptor binding |
Sulfonyl and Sulfonate Analogs (e.g., 4,4'-Sulfonyldiphenol)
Structural Differences :
- This compound: Neutral sulfide (-S-) with aliphatic ester chains.
- 4,4'-Sulfonyldiphenol: Features a sulfonyl (-SO₂-) bridge and phenolic hydroxyl groups .
Physicochemical Properties :
- Sulfide vs. Sulfonyl : The sulfide group is less polarizable than sulfonyl, reducing dipole-dipole interactions but enhancing flexibility. Sulfonyl groups confer rigidity and acidity (e.g., sulfonic acids), while sulfides are prone to oxidation .
- Solubility: Sulfonate derivatives (e.g., Dipotassium 7-hydroxynaphthalene-1,3-disulphonate) exhibit high water solubility due to ionic sulfonate groups (-SO₃⁻K⁺), whereas this compound’s ester groups favor organic solvents .
Table 2: Comparison with Sulfonyl/Sulfonate Compounds
| Parameter | This compound | 4,4'-Sulfonyldiphenol | Dipotassium 7-hydroxynaphthalene-1,3-disulphonate |
|---|---|---|---|
| Sulfur Oxidation State | -2 (sulfide) | +4 (sulfonyl) | +6 (sulfonate) |
| Solubility | Lipophilic (esters) | Moderate (phenolic OH) | High (ionic) |
| Stability | Oxidizable | Thermally stable | Hydrolytically stable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
